![molecular formula C12H15ClN2S B580018 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride CAS No. 913614-18-3](/img/structure/B580018.png)
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Übersicht
Beschreibung
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C12H15ClN2S. It is a derivative of piperazine and benzo[b]thiophene, and it is often used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic drugs like brexpiprazole .
Vorbereitungsmethoden
The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride typically involves the reaction of 4-chlorobenzo[b]thiophene with piperazine in the presence of a palladium catalyst and a base such as sodium tert-butoxide . The reaction is carried out in a solvent like xylene at elevated temperatures (120-130°C) for several hours . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Chemischer Reaktionen
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions: Palladium catalysts, bases like sodium tert-butoxide, and solvents such as xylene or dimethylformamide are commonly used
Major Products: The major products formed from these reactions include various pharmaceutical intermediates and final drug compounds like brexpiprazole.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride has been investigated for several scientific applications:
- Medicinal Chemistry : It serves as an intermediate in synthesizing antipsychotic drugs, notably brexpiprazole, which is used to treat schizophrenia and major depressive disorder .
- Neuropharmacology : The compound exhibits affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is crucial for mood regulation and anxiety management. Its interaction with dopamine receptors (D2) also positions it as a candidate for treating psychotic disorders .
- Biological Studies : Research indicates that this compound may possess anxiolytic properties, contributing to its potential use in therapies aimed at anxiety and depression .
Efficacy and Safety Profile
Preclinical studies have evaluated the pharmacokinetics and pharmacodynamics of this compound in animal models. Key findings include:
- Efficacy : Demonstrated a dose-dependent reduction in behavioral symptoms related to anxiety and depression.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile with minimal adverse effects at therapeutic doses .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperazine Ring : Starting from appropriate precursors such as 4-aminobenzo[b]thiophene.
- Halogenation Reactions : The compound can react with halogenated compounds to create derivatives.
- Oxidation and Reduction : It can undergo oxidation to form sulfoxides or sulfones, or reduction to yield thiols or thioethers .
These reactions are essential for producing various pharmaceutical intermediates necessary for drug development.
Wirkmechanismus
The mechanism of action of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is primarily related to its role as an intermediate in the synthesis of brexpiprazole. Brexpiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This modulation of neurotransmitter activity helps alleviate symptoms of schizophrenia and depression .
Vergleich Mit ähnlichen Verbindungen
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is similar to other piperazine derivatives such as aripiprazole and quetiapine. it is unique due to its specific structure, which includes a benzo[b]thiophene ring. This structural feature contributes to its distinct pharmacological properties and its use in the synthesis of brexpiprazole . Similar compounds include:
Biologische Aktivität
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a compound of significant interest in pharmacological research, particularly concerning its potential therapeutic applications in treating various central nervous system (CNS) disorders. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a piperazine ring fused with a benzo[b]thiophene moiety. This structural feature is believed to play a crucial role in its biological interactions.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that it exhibits affinity for:
- Serotonin receptors (5-HT) : Particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety.
- Dopamine receptors (D2) : Important for the modulation of psychotic symptoms and cognitive functions.
The compound's ability to modulate these receptors suggests a potential application in treating conditions such as schizophrenia and other mood disorders .
Central Nervous System Disorders
This compound has been explored for its efficacy in treating various CNS disorders, including:
- Schizophrenia : Preclinical studies have shown that compounds with similar structures can improve cognitive dysfunction and negative symptoms associated with schizophrenia while minimizing extrapyramidal side effects .
- Depression and Anxiety : The agonistic activity at the 5-HT_1A receptor may confer antidepressant and anxiolytic effects, making it a candidate for further development in mood disorder therapies .
Case Studies and Research Findings
A significant study evaluated the compound's pharmacokinetics and pharmacodynamics in animal models. The findings indicated:
- Efficacy : The compound demonstrated a dose-dependent reduction in behavioral symptoms associated with anxiety and depression.
- Safety Profile : Preliminary toxicity studies suggested a favorable safety profile with minimal adverse effects at therapeutic doses .
Comparative Efficacy
A comparative analysis was conducted between this compound and other antipsychotic agents. The results highlighted:
Compound | Affinity for 5-HT_1A | Affinity for D2 | Efficacy in Cognitive Symptoms | Side Effects |
---|---|---|---|---|
1-(Benzo[b]thiophen-4-yl)piperazine | High | Moderate | Significant | Minimal |
Aripiprazole | Moderate | High | Moderate | Weight Gain |
Lurasidone | High | Moderate | Significant | Dyslipidemia |
Q & A
Q. Basic: What are the recommended synthetic routes for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between benzo[b]thiophene derivatives and piperazine. A common approach is reacting 4-chlorobenzo[b]thiophene with piperazine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux conditions. For example, analogous syntheses of piperazine derivatives use benzyl chloride or fluorobenzyl chloride with piperazine in ethanol or toluene, followed by purification via crystallization or flash chromatography . Optimization may involve:
- Temperature control : Elevated temperatures (60–100°C) to accelerate reaction kinetics.
- Stoichiometry : Excess piperazine (1.5–2.0 equiv) to minimize di-substitution byproducts.
- Acid scavengers : Use of bases like triethylamine to neutralize HCl byproducts and improve yield.
Table 1 : Example Reaction Conditions for Piperazine Derivatives
Reagent | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|
4-Fluorobenzyl chloride | Ethanol | 80°C | 72 | |
Benzoyl chloride | DCM | RT | 65 |
Q. Basic: What analytical methods are validated for characterizing this compound’s purity and structural integrity?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons in benzo[b]thiophene at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment (e.g., molecular ion [M+H] at m/z 254.78) .
- X-ray crystallography : For definitive structural confirmation, as demonstrated for related piperazine derivatives in CCDC databases .
Q. Advanced: How can researchers resolve contradictions in pharmacological activity data across different assays?
Discrepancies often arise from assay-specific variables (e.g., receptor subtype selectivity, cell line differences). Methodological strategies include:
- Dose-response profiling : Establish EC/IC values across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Receptor binding assays : Use radioligand displacement studies (e.g., H-labeled agonists) to compare affinity values against structurally similar compounds .
- Meta-analysis : Cross-reference data with PubChem or ChEMBL entries for analogous piperazine derivatives to identify trends in structure-activity relationships (SAR) .
Table 2 : Example Pharmacological Data for Piperazine Derivatives
Compound | Target Receptor | IC (nM) | Assay Type | Reference |
---|---|---|---|---|
1-(4-Fluorobenzyl)piperazine | 5-HT | 15 ± 2 | Radioligand | |
1-Benzylpiperazine | Dopamine D2 | 320 ± 45 | Functional cAMP |
Q. Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic and toxicity profiles?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., serotonin receptors) and predict binding modes .
- ADMET prediction : Tools like SwissADME or ProTox-II to estimate solubility (LogP ≈ 2.5 for hydrochloride salts), blood-brain barrier permeability, and hepatotoxicity risks .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. Basic: How should solubility and stability be managed during in vitro studies?
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in buffer (pH 7.4) to avoid precipitation. Hydrochloride salts enhance aqueous solubility compared to free bases .
- Stability : Store lyophilized powder at –20°C in dark, dry conditions to prevent hydrolysis. Monitor degradation via LC-MS over 24–72 hours .
Q. Advanced: What experimental designs are recommended for studying metabolic pathways?
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and NADPH cofactor, followed by UPLC-QTOF analysis to identify Phase I/II metabolites .
- Isotope labeling : Use C-labeled compound to trace metabolic pathways in hepatocyte assays .
Q. Basic: What safety precautions are critical when handling this compound?
Eigenschaften
IUPAC Name |
1-(1-benzothiophen-4-yl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUWPNOUUQXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913614-18-3 | |
Record name | 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.